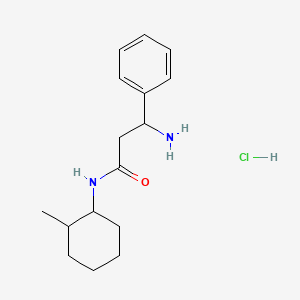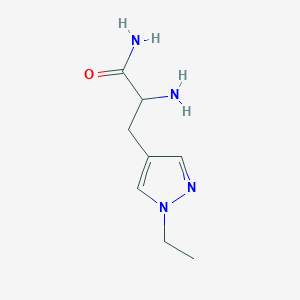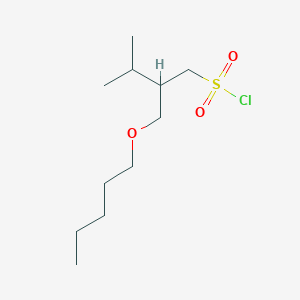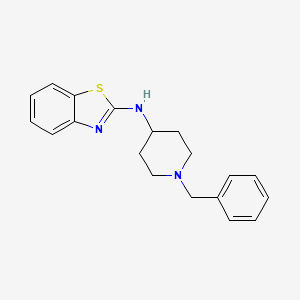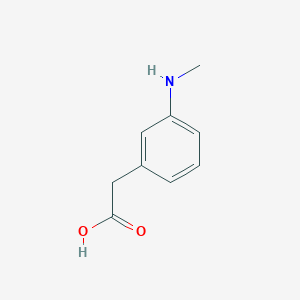
2-(3-(Methylamino)phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Methylamino)phenyl)acetic acid is an organic compound that features a phenyl ring substituted with a methylamino group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methylamino)phenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of phenylacetic acid with methylamine. This reaction typically requires a catalyst, such as mercury aluminum amalgam, to facilitate the reduction of the resulting N-methylimine intermediate . The reaction conditions often include a temperature range of 10°C to 30°C and the use of solvents like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate purification steps, such as crystallization or chromatography, to obtain high-purity products.
化学反応の分析
Types of Reactions
2-(3-(Methylamino)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
2-(3-(Methylamino)phenyl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 2-(3-(Methylamino)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or signaling pathways, exerting various biological effects .
類似化合物との比較
Similar Compounds
Phenylacetic acid: A structurally related compound with a phenyl ring and an acetic acid moiety.
N-Methylamphetamine: Shares the methylamino group but differs in its overall structure and pharmacological properties.
Uniqueness
2-(3-(Methylamino)phenyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl ring, methylamino group, and acetic acid moiety makes it a versatile compound for various applications.
特性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
2-[3-(methylamino)phenyl]acetic acid |
InChI |
InChI=1S/C9H11NO2/c1-10-8-4-2-3-7(5-8)6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) |
InChIキー |
BSWPWRSFDJZFSK-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC=CC(=C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


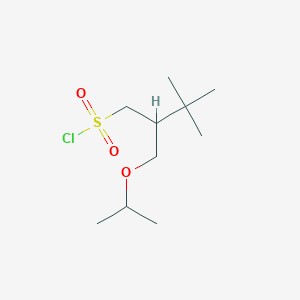
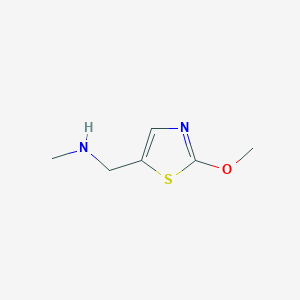
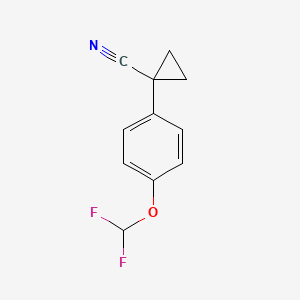
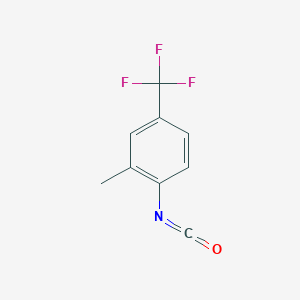
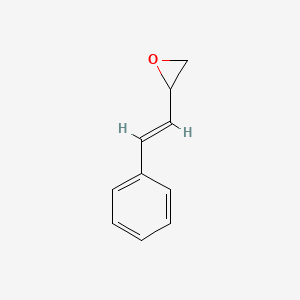
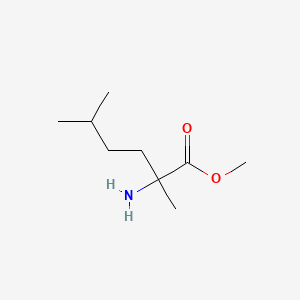
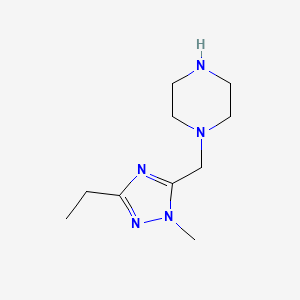
![(1R,2R)-2-([1,1'-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B13522950.png)
![tert-Butyl (4-azaspiro[2.5]octan-7-yl)carbamate](/img/structure/B13522961.png)

